2-(2-Amino-ethyl)-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride
Overview
Description
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include information about the class of compounds it belongs to and its role or uses .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, its reaction mechanisms, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying its spectral properties .Scientific Research Applications
Anticancer Research
2-(2-Amino-ethyl)-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride has been explored for its potential in anticancer research. The synthesis of related compounds, such as pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, has shown effects on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia (Temple et al., 1983).
Antimicrobial Applications
Compounds similar to this compound have been studied for their antimicrobial activities. For instance, fused heterocyclic compounds derived from reactions involving similar chemical structures have demonstrated antimicrobial properties (Mohareb et al., 2002).
Synthesis of Novel Compounds
Research has focused on synthesizing novel compounds using derivatives related to this compound. These synthetic approaches lead to new compounds with potential biological activities, such as compounds showing antibacterial properties (Al-Kamali et al., 2014).
Anti-inflammatory and Analgesic Activity
Some derivatives of this compound have been evaluated for their anti-inflammatory and analgesic activities. Compounds synthesized by condensation of related amines with isothiocyanatoketones have exhibited significant anti-inflammatory and analgesic activities (Sondhi et al., 2009).
Herbicidal Activities
Research into novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, which are structurally similar to this compound, has demonstrated significant herbicidal activities. These compounds have shown potential as commercial bleaching herbicides (Xu et al., 2008).
Apoptosis-Inducing Agents for Cancer Treatment
Derivatives of this compound have been explored as apoptosis-inducing agents in breast cancer treatment. The synthesis of these derivatives has shown in vitro and in vivo anticancer activity, with some compounds significantly reducing tumor mass (Gad et al., 2020).
Corrosion Inhibition
Studies have also explored the use of related compounds in corrosion inhibition, particularly for protecting mild steel in hydrochloric acid environments. These investigations provide insights into the potential industrial applications of these compounds (Ghazoui et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-aminoethyl)-6-thiophen-2-ylpyridazin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS.ClH/c11-5-6-13-10(14)4-3-8(12-13)9-2-1-7-15-9;/h1-4,7H,5-6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKPSEUYCWWSPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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